molecular formula C13H20ClN3O2 B2525954 1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride CAS No. 1233952-76-5

1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride

Cat. No.: B2525954
CAS No.: 1233952-76-5
M. Wt: 285.77
InChI Key: BNZBGFOMMAGOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride is a useful research compound. Its molecular formula is C13H20ClN3O2 and its molecular weight is 285.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemistry

  • A study detailed a novel procedure for the synthesis of Urapidil, demonstrating the use of 1-(2-methoxyphenyl) piperazine hydrochloride under inverse phase-transfer catalysis conditions. The process involved varying reaction conditions to optimize yield and purity, showcasing the compound's role in facilitating efficient synthesis methods in chemical research (Li et al., 2012).
  • Another research focused on 1,3-disubstituted ureas with a piperidyl moiety, exploring their structure-activity relationships as inhibitors of soluble epoxide hydrolase (sEH). It highlighted improvements in pharmacokinetic parameters and substantial potency in reducing hyperalgesia, indicating the compound's utility in pharmacological and biochemical studies (Rose et al., 2010).
  • Research into the synthesis of N-(1-oxyl-2,2,5,5-tetramethylpyrrolin-3-yl)-N′-(3-aryl-5-mercapto-1,2,4-triazol-4-yl)ureas and related compounds demonstrated the chemical versatility and reactivity of components related to the compound , contributing to the field of organic chemistry and material science (Zhang et al., 2000).

Pharmaceutical Development and Biochemistry

  • A study on BCTC, a urea-based TRPV1 antagonist, involved chemical modification and evaluation of analgesic activity. It delved into the structure-activity relationship of urea-based antagonists, contributing to the understanding of drug development processes and pain management research (Nie et al., 2020).
  • The investigation of the inhibition effect of certain urea derivatives on mild steel corrosion in hydrochloric acid solution shed light on the potential application of similar compounds in industrial processes, highlighting their role beyond pharmaceuticals (Bahrami & Hosseini, 2012).
  • Research on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors demonstrated significant bioactivity, including reduction of inflammatory pain, showcasing the potential of such compounds in medical and pharmacological applications (Rose et al., 2010).

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.ClH/c1-18-12-4-2-3-11(9-12)16-13(17)15-10-5-7-14-8-6-10;/h2-4,9-10,14H,5-8H2,1H3,(H2,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZBGFOMMAGOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.